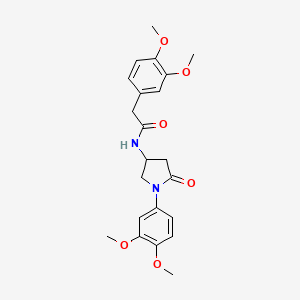

1-(5-(2-hydroxy-5-methoxy-3-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(5-(2-hydroxy-5-methoxy-3-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of similar compounds, such as those described in the papers, typically involves multi-step organic reactions that may include the formation of pyrazole rings, the introduction of substituents like fluorine or bromine atoms, and the establishment of an ethanone group. The papers do not detail the synthesis of the exact compound, but the methodologies used for related compounds suggest that careful control of reaction conditions and the use of specific reagents would be critical for the successful synthesis of the compound of interest .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction (XRD) and supported by theoretical calculations . These studies reveal that the geometrical parameters of such molecules are consistent with their XRD data, indicating a well-defined three-dimensional structure. The presence of substituents like hydroxy, methoxy, and nitro groups in the compound of interest suggests that it would exhibit similar structural features, with potential for intramolecular hydrogen bonding and pi-delocalization .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from molecular orbital analyses, such as those provided by HOMO-LUMO studies. These studies show how charge transfer within a molecule can influence its reactivity, with the carbonyl group often being a reactive site due to its electronegativity . The presence of a nitro group and other electron-withdrawing or electron-donating substituents in the compound of interest would further modulate its reactivity, potentially affecting its behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the properties of similar molecules. For instance, the first hyperpolarizability of related compounds has been calculated, suggesting potential applications in nonlinear optics . The molecular electrostatic potential (MEP) analysis indicates regions of negative and positive charge, which can influence intermolecular interactions and solubility . The compound of interest, with its specific substituents and functional groups, would likely exhibit unique properties that could be explored for various applications.

Relevant Case Studies

Molecular docking studies of similar compounds have suggested that they might exhibit inhibitory activity against enzymes like TPII, indicating potential anti-neoplastic properties . While the exact biological activity of the compound of interest is not discussed in the provided papers, its structural similarity to the studied compounds suggests that it could also be a candidate for biological activity studies, particularly in the context of cancer research.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study involved the synthesis of novel Schiff bases using derivatives similar to the target compound, which were then screened for antimicrobial activity. The novel compounds demonstrated varying levels of activity against bacteria and fungi, indicating their potential in developing new antimicrobial agents (Puthran et al., 2019).

Regioselective Synthesis

Another significant application is demonstrated through the highly regioselective synthesis of pyrazole derivatives, a process that highlights the compound's role in generating targeted chemical structures for further pharmaceutical exploration (Alizadeh et al., 2015).

Radical Scavenging Activity

The effect of donor and acceptor groups on the radical scavenging activity of phenol derivatives was investigated, offering insights into how variations in chemical structure, similar to our compound of interest, can impact antioxidant properties. This research can guide the design of new antioxidants (Al‐Sehemi & Irfan, 2017).

Fluorescence Regulation

In the realm of materials science, the synthesis and crystallization of compounds with structures related to the target molecule have been used to create materials with variable fluorescent properties. This application is crucial for developing new materials for optical devices and sensors (Dong et al., 2012).

Fungicidal Activity

The synthesis and evaluation of derivatives containing moieties similar to the compound have shown moderate inhibitory activity against plant pathogens, suggesting their potential use in agriculture for disease management (Liu et al., 2012).

properties

IUPAC Name |

1-[3-(2-hydroxy-5-methoxy-3-nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S/c1-9(20)18-13(8-12(17-18)15-4-3-5-25-15)11-6-10(24-2)7-14(16(11)21)19(22)23/h3-7,13,21H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDDFPUDDMZGHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C(=CC(=C3)OC)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(2-hydroxy-5-methoxy-3-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

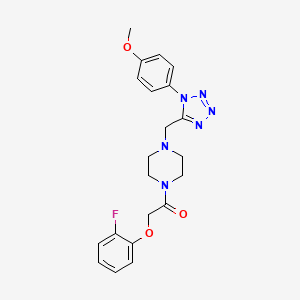

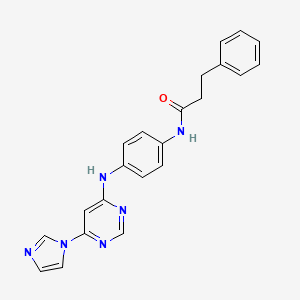

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-isopropylphenyl)piperidine-3-carboxamide](/img/structure/B2543240.png)

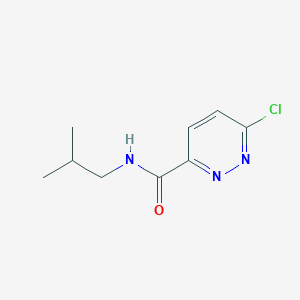

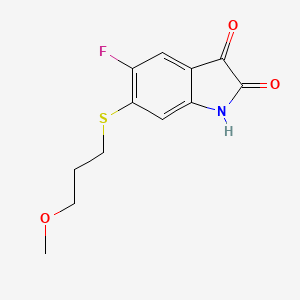

![4,6-Difluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2543241.png)

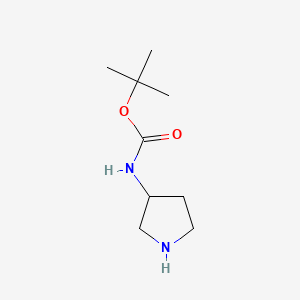

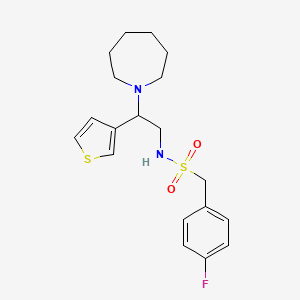

![5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2543253.png)

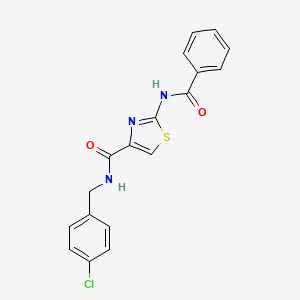

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2543257.png)